molecular formula C15H18N2O3 B12339239 1H-Imidazole-5-carboxylic acid, 4-methyl-2-[(phenylmethoxy)methyl]-, ethyl ester CAS No. 1263284-60-1

1H-Imidazole-5-carboxylic acid, 4-methyl-2-[(phenylmethoxy)methyl]-, ethyl ester

Cat. No.: B12339239
CAS No.: 1263284-60-1
M. Wt: 274.31 g/mol
InChI Key: ZHGMLFVPMQCHBR-UHFFFAOYSA-N
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Description

1H-Imidazole-5-carboxylic acid, 4-methyl-2-[(phenylmethoxy)methyl]-, ethyl ester is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its unique structure, which includes a phenylmethoxy group and an ethyl ester moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-5-carboxylic acid, 4-methyl-2-[(phenylmethoxy)methyl]-, ethyl ester typically involves multiple steps. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-5-carboxylic acid, 4-methyl-2-[(phenylmethoxy)methyl]-, ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the ester group to produce alcohols.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (TBHP), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1H-Imidazole-5-carboxylic acid, 4-methyl-2-[(phenylmethoxy)methyl]-, ethyl ester is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 1H-Imidazole-5-carboxylic acid, 4-methyl-2-[(phenylmethoxy)methyl]-, ethyl ester exerts its effects involves its interaction with various molecular targets. The compound can inhibit photosynthetic electron flow and ATP synthesis, acting as a Hill reaction inhibitor . This inhibition affects the energy production pathways in cells, making it a valuable tool for studying cellular metabolism and energy transfer processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazole-5-carboxylic acid, 4-methyl-2-[(phenylmethoxy)methyl]-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the phenylmethoxy group and ethyl ester moiety makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1263284-60-1

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl 5-methyl-2-(phenylmethoxymethyl)-1H-imidazole-4-carboxylate

InChI

InChI=1S/C15H18N2O3/c1-3-20-15(18)14-11(2)16-13(17-14)10-19-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,17)

InChI Key

ZHGMLFVPMQCHBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)COCC2=CC=CC=C2)C

Origin of Product

United States

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